molecular formula C21H26N2O4S B5970354 N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide

N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide

Cat. No. B5970354
M. Wt: 402.5 g/mol
InChI Key: VRBIAZNCKNWKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide, also known as MPSP, is a prolinamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSP is a small molecule that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide is not fully understood. However, it is believed that N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide acts by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as reducing the activation of immune cells. N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has also been shown to modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has also been shown to reduce the activation of immune cells, such as macrophages and T cells. In addition, N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has been shown to reduce pain behavior in animal models of neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide in lab experiments is its high purity and stability. N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has been synthesized with high yields and purity, making it suitable for further studies. Another advantage of using N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide is its well-defined mechanism of action, which allows for the precise targeting of specific pathways. However, one limitation of using N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide. One area of interest is the development of more efficient synthesis methods for N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide, which may improve its yield and purity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide, which may provide insights into its efficacy and safety. Additionally, further studies are needed to explore the potential therapeutic applications of N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide in various diseases, such as arthritis, colitis, and sepsis.

Synthesis Methods

The synthesis of N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide involves several steps, including the reaction of 4'-methoxy-2-biphenylcarboxylic acid with propylsulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with proline to form the prolinamide derivative, N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide. The synthesis of N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has been optimized to produce high yields and purity, making it suitable for further studies.

Scientific Research Applications

N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and sepsis. N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide has also been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. These findings suggest that N-(4'-methoxy-2-biphenylyl)-1-(propylsulfonyl)prolinamide may have potential as a treatment for inflammatory and painful diseases.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)phenyl]-1-propylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-15-28(25,26)23-14-6-9-20(23)21(24)22-19-8-5-4-7-18(19)16-10-12-17(27-2)13-11-16/h4-5,7-8,10-13,20H,3,6,9,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBIAZNCKNWKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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